molecular formula C24H19NO4 B13917053 (S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)isoindoline-1-carboxylic acid

(S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)isoindoline-1-carboxylic acid

Cat. No.: B13917053
M. Wt: 385.4 g/mol
InChI Key: YDLDAMFCNLVPGY-QFIPXVFZSA-N
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Description

(S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)isoindoline-1-carboxylic acid is a chiral compound often used in organic synthesis and pharmaceutical research. The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amine groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)isoindoline-1-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as isoindoline and fluorenylmethanol.

    Protection of Amine Group: The amine group of isoindoline is protected using the Fmoc group. This is achieved by reacting isoindoline with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.

    Carboxylation: The protected isoindoline is then carboxylated using carbon dioxide or a carboxylating agent to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield, which are crucial for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)isoindoline-1-carboxylic acid can undergo various chemical reactions, including:

    Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be converted into esters or amides.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Deprotection: Piperidine in DMF.

    Substitution: Various alcohols or amines in the presence of coupling agents like EDCI or DCC.

    Oxidation/Reduction: Oxidizing agents like PCC or reducing agents like LiAlH4.

Major Products Formed

    Deprotected Amine: Removal of the Fmoc group yields the free amine.

    Esters and Amides: Substitution reactions yield esters or amides, depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)isoindoline-1-carboxylic acid is used as an intermediate in the synthesis of complex organic molecules, particularly peptides.

Biology

In biological research, the compound is used to study enzyme-substrate interactions and protein folding due to its chiral nature.

Medicine

In medicine, the compound is explored for its potential therapeutic applications, including as a building block for drug development.

Industry

In the pharmaceutical industry, the compound is used in the synthesis of peptide-based drugs and as a standard in chiral chromatography.

Mechanism of Action

The mechanism of action of (S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)isoindoline-1-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine group during the synthesis process, preventing unwanted side reactions. The compound’s chiral nature also allows for the study of stereochemistry in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)glycine
  • (S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)alanine
  • (S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)phenylalanine

Uniqueness

(S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)isoindoline-1-carboxylic acid is unique due to its isoindoline core, which provides distinct steric and electronic properties compared to other Fmoc-protected amino acids. This uniqueness makes it valuable in the synthesis of specific peptides and in studying the effects of different side chains in peptide chemistry.

Biological Activity

(S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)isoindoline-1-carboxylic acid, often referred to as Fmoc-Isoindoline, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Fmoc-Isoindoline is characterized by its isoindoline core, which is modified by a fluorenylmethoxycarbonyl (Fmoc) group. The presence of the carboxylic acid moiety enhances its solubility and reactivity, making it suitable for various biochemical applications.

Anticancer Properties

Research indicates that Fmoc-Isoindoline exhibits significant anticancer activity , particularly against various cancer cell lines. Its mechanism primarily involves the disruption of microtubule dynamics, which is crucial for cell division.

  • Mechanism of Action :
    • Fmoc-Isoindoline interacts with tubulin at the colchicine-binding site, leading to microtubule destabilization. This action results in cell cycle arrest and apoptosis in cancer cells, particularly in breast cancer models such as MCF-7 and MDA-MB-231 .
  • In Vitro Studies :
    • In vitro assays have demonstrated that Fmoc-Isoindoline has an IC50 value in the range of 10–33 nM against MCF-7 cells . This indicates a potent antiproliferative effect, comparable to established chemotherapeutic agents.
  • Cell Cycle Arrest :
    • Flow cytometry analysis revealed that treatment with Fmoc-Isoindoline leads to G2/M phase arrest in MCF-7 cells, followed by apoptosis . This is critical for understanding how this compound can be utilized in cancer therapy.

Data Tables

The following table summarizes the biological activity of Fmoc-Isoindoline compared to other compounds:

Compound NameCell LineIC50 (nM)Mechanism of Action
Fmoc-IsoindolineMCF-710–33Microtubule destabilization
CA-4 (Reference)MCF-73.9Microtubule destabilization
Compound 9qMDA-MB-23123–33Colchicine-binding site interaction

Case Study 1: Antitumor Activity in Breast Cancer Cells

A study investigated the effects of various derivatives of isoindoline, including Fmoc-Isoindoline, on breast cancer cell lines. The results indicated that compounds with similar structural motifs exhibited enhanced cytotoxicity through apoptosis induction and cell cycle arrest . The study emphasized the importance of structural modifications in enhancing biological activity.

Case Study 2: Mechanistic Insights into Microtubule Dynamics

Another research effort focused on elucidating the mechanism by which Fmoc-Isoindoline affects microtubule dynamics. Using confocal microscopy and immunofluorescence techniques, it was shown that treatment with this compound resulted in significant alterations to microtubule organization, leading to mitotic catastrophe in treated cells . This provides a clear link between the compound's structure and its biological effects.

Properties

Molecular Formula

C24H19NO4

Molecular Weight

385.4 g/mol

IUPAC Name

(1S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3-dihydroisoindole-1-carboxylic acid

InChI

InChI=1S/C24H19NO4/c26-23(27)22-16-8-2-1-7-15(16)13-25(22)24(28)29-14-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h1-12,21-22H,13-14H2,(H,26,27)/t22-/m0/s1

InChI Key

YDLDAMFCNLVPGY-QFIPXVFZSA-N

Isomeric SMILES

C1C2=CC=CC=C2[C@H](N1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Canonical SMILES

C1C2=CC=CC=C2C(N1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Origin of Product

United States

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